molecular formula C7H11NO B1265834 4,4-Dimethyl-5-oxopentanenitrile CAS No. 6140-61-0

4,4-Dimethyl-5-oxopentanenitrile

Cat. No.: B1265834
CAS No.: 6140-61-0
M. Wt: 125.17 g/mol
InChI Key: HKJVKIURQSVEQB-UHFFFAOYSA-N
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Description

4,4-Dimethyl-5-oxopentanenitrile is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33063. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Isoxazoles and Pyrazolopyrimidines

4,4-Dimethyl-5-oxopentanenitrile is used in the synthesis of various heterocyclic compounds. For instance, it is involved in the practical synthesis of 3-amino-5-tert-butylisoxazole, achieved through a reaction with hydroxylamine, followed by treatment with hydrochloric acid (Takase et al., 1991). Another application is observed in a four-component reaction that forms 7-amino-2-(tert-butyl)-5-aryl-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitriles, showcasing its versatility in complex organic syntheses (Alizadeh-Kouzehrash & Rahmati, 2019).

Applications in Organic Synthesis

The compound is also a key ingredient in various organic synthesis processes. It's used in the synthesis of 6-substituted 2-(N-acetylamino)pyridines and 2-aminopyridines, as demonstrated by the cyclization of 5-oximinoalkanenitriles (Vijn et al., 1993). Additionally, it is involved in the synthesis of 4,5-bis(Diphenylphosphino)-9,9-dimethylxanthene, showcasing its role in forming complex organic molecules (Nixon et al., 2009).

Applications in Photochemistry and Photoreactions

This compound has applications in photochemistry, as seen in the photoinduced molecular transformations of steroidal α,β-unsaturated cyclic ketone oximes (Suginome et al., 1992). It also plays a role in the photo- and thermally-induced radical rearrangement of steroidal compounds (SuginomeHiroshi & MaedaNorio, 1980).

Structural and Chemical Studies

The compound is pivotal in structural studies, such as the preparation and crystal and molecular structures of organoboron compounds (Kliegel et al., 1984). Additionally, it is part of studies exploring the synthesis and characterization of various chemical compounds, including those with potential applications in materials science (Pomerantz et al., 2002).

Novel Applications in Electrochemistry

In electrochemistry, this compound is used in studies like the development of novel electrolyte additives for high-voltage lithium-ion batteries (Huang et al., 2014). This indicates its potential in the field of energy storage and battery technology.

Mechanism of Action

The mechanism of action for 4,4-Dimethyl-5-oxopentanenitrile is not explicitly mentioned in the search results. It is mentioned as a product for proteomics research , suggesting it may be used in the study of proteins.

Safety and Hazards

4,4-Dimethyl-5-oxopentanenitrile is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . For more detailed safety information, please refer to the MSDS .

Properties

IUPAC Name

4,4-dimethyl-5-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-7(2,6-9)4-3-5-8/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJVKIURQSVEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210336
Record name 4-Formyl-4-methylvaleronitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6140-61-0
Record name 4,4-Dimethyl-5-oxopentanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6140-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Formyl-4-methylvaleronitrile
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Record name 6140-61-0
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Record name 6140-61-0
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Record name 4-Formyl-4-methylvaleronitrile
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Record name 4-formyl-4-methylvaleronitrile
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Synthesis routes and methods I

Procedure details

To a solution of 64.8 g (0.898 mmol, 51.45 mL) of isobutyraldehyde in 300 mL of dry dioxane was added 300 mg of hydroquinone (0.0027 mmol) and 60.0 g (1.13 mmol; 1.26 eq; 48.4 mL) of acrylonitrile. To this stirred solution was added all at once a freshly prepared solution of 3 g of NaOH dissolved in 60 mL of water and the whole was heated at 65° C. during 150 min. After cooling to 20° C., removal of the solvents under aspirator vacuum gave a residue which was partitioned between water and CH2Cl2. After separation, the aqueous layer was extracted 3 times with CH2Cl2 and the combined organic layers dried over Na2SO4 and concentrated under vacuum (aspirator). The crude residue was distilled under vacuum (81° C./1 mm Hg) to yield 54 g (49%) of 4,4-dimethyl-5-oxovaleronitrile.
Quantity
51.45 mL
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48.4 mL
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300 mL
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300 mg
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3 g
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60 mL
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Synthesis routes and methods II

Procedure details

Isobutyraldehyde (1 g, 13.9 mmol) and acrylonitrile (0.81 g, 15 mmol) were mixed thoroughly and cooled with an ice-bath. Triton B (40% in MeOH, 0.58 g, 1.4 mmol) was added. The mixture was stirred at room temperature overnight. It was then neutralized with 0.1 M HCl (14 cm3) and extracted with CH2Cl2 (100 cm3) The extracts were concentrated under reduced pressure and the residue was Kugelrohr-distilled to give the product 4,4-dimethyl-5-oxopentanenitrile (0.8 g, 50.7%) as an oil, bp 125-130° C./20 Torr.
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1 g
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0.81 g
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14 mL
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Synthesis routes and methods III

Procedure details

Starting Materials: 50% caustic soda solution; reaction temp.; choice between 20° to 50° C.; mole ratio acrylonitrile:isobutyraldehyde as 1.1:1. Feed of acrylonitrile and isobutyraldehyde/hour: 280 ml.
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Synthesis routes and methods IV

Procedure details

In the presence of alkaline catalysts, acrylonitrile reacts with aldehydes, the α-carbon atoms of which possess one or two hydrogen atoms, forming 3-substituted propionitriles (U.S. Pat. No. 2,353,687). This so-called "cyanoethylation" reaction also occurs with other compounds which have an active hydrogen atom. For example, 2-ethyl butyraldehyde and acrylonitrile react in the presence of catalytic amounts of 50 percent caustic potash solution forming 2-(β-cyanoethyl)-2-ethyl butyraldehyde. A yield of 76.6 percent results after a reaction period of 4.5 hours. (H. A. Bruson, Th. W. Riener, J. Am. Chem. Soc., 66, 57 [1944]). The reaction is strongly exothermal. Acetaldehyde reacts with acrylonitrile in the presence of a 50 percent caustic soda solution forming γ-formylpimelonitrile. For a yield of 40-50%, the reaction period amounts to 2-3 hours. Under the same conditions, propionaldehyde forms 4.9 percent 2-methyl-4-cyanobutyraldehyde (U.S. Pat. No. 2,409,086). 2,2-dimethyl-4-cyano-butyraldehyde is formed in up to 60 percent yield from the reaction between isobutyraldehyde and acrylonitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Dimethyl-5-oxopentanenitrile
Reactant of Route 2
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Reactant of Route 4
4,4-Dimethyl-5-oxopentanenitrile
Reactant of Route 5
4,4-Dimethyl-5-oxopentanenitrile
Reactant of Route 6
4,4-Dimethyl-5-oxopentanenitrile

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